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molecular formula C12H18N2O3S B8314436 N1-hexanoylsulfanilamide

N1-hexanoylsulfanilamide

Cat. No. B8314436
M. Wt: 270.35 g/mol
InChI Key: UBBSJCOWKUUKDS-UHFFFAOYSA-N
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Patent
US05713988

Procedure details

N1 -hexanoylsulfanilamide was prepared as follows. To a mixture of N4 -acetylsulfanilamide (55.0 g) and pyridine (54 mL) at 95° C. was added hexanoyl chloride (28.8 g) over a period of 20 min. After an additional hour the reaction mixture was cooled to room temperature and the reaction was worked up by diluting with 600 mL D.I. water and acidifying with aqueous HCl. The product of this reaction, N4 -acetyl-N1 -hexanoylsulfanilamide, was isolated by filtration and washed with D.I. water (700 mL) to afford an off-white solid. This material was carried directly to the next step.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
solvent
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC1C=CC(S(N)(=O)=O)=CC=1)(=O)C.C(Cl)(=O)CCCCC.Cl.C([NH:27][C:28]1[CH:44]=[CH:43][C:31]([S:32]([NH:35][C:36](=[O:42])[CH2:37][CH2:38][CH2:39][CH2:40][CH3:41])(=[O:34])=[O:33])=[CH:30][CH:29]=1)(=O)C>O.N1C=CC=CC=1>[C:36]([NH:35][S:32](=[O:33])([C:31]1[CH:30]=[CH:29][C:28]([NH2:27])=[CH:44][CH:43]=1)=[O:34])(=[O:42])[CH2:37][CH2:38][CH2:39][CH2:40][CH3:41]

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(S(=O)(=O)N)C=C1
Name
Quantity
54 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
28.8 g
Type
reactant
Smiles
C(CCCCC)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(S(=O)(=O)NC(CCCCC)=O)C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by diluting with 600 mL D.I
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
washed with D.I
CUSTOM
Type
CUSTOM
Details
water (700 mL) to afford an off-white solid

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)(=O)NS(=O)(C1=CC=C(C=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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